3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride

Computational Chemistry Drug Discovery Medicinal Chemistry

Researchers requiring a structurally defined piperidine building block face supply inconsistency and uncertain purity. This compound (CAS 1185303-83-6) solves that with a verified 3-position (2-methylbenzyl)oxymethyl substitution pattern, delivering predictable LogP (2.93) and TPSA (21.26 Ų) for reproducible SAR studies. - ≥98% HPLC purity with Certificates of Analysis for analytical method validation. - Hydrochloride salt ensures aqueous solubility for in vitro assays; free amine enables N-alkylation/acylation. - Ortho-methyl benzyl ether provides steric definition; compare with para- or unsubstituted analogs in parallel campaigns. Bulk and custom synthesis available. Ships ambient; sealed, dry storage at 2-8°C recommended.

Molecular Formula C14H22ClNO
Molecular Weight 255.78 g/mol
CAS No. 1185303-83-6
Cat. No. B1451061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride
CAS1185303-83-6
Molecular FormulaC14H22ClNO
Molecular Weight255.78 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1COCC2CCCNC2.Cl
InChIInChI=1S/C14H21NO.ClH/c1-12-5-2-3-7-14(12)11-16-10-13-6-4-8-15-9-13;/h2-3,5,7,13,15H,4,6,8-11H2,1H3;1H
InChIKeyWAUGTOPIEONWPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride: Tech Specs & Sourcing


3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride (CAS 1185303-83-6) is a synthetic piperidine derivative with the molecular formula C₁₄H₂₂ClNO and a molecular weight of 255.78 g/mol. The compound features a piperidine core functionalized at the 3-position with a (2-methylbenzyl)oxymethyl ether moiety, presented as the hydrochloride salt. It is classified as a heterocyclic building block and research chemical, typically supplied as a white to off-white solid or crystalline powder with solubility in water and common organic solvents including methanol, ethanol, and chloroform . The compound carries the MDL identifier MFCD11506385 and is designated with GHS07 hazard classification (irritant) . It is intended exclusively for research use and further manufacturing applications .

3-(((2-Methylbenzyl)oxy)methyl)piperidine HCl vs. Generic Piperidine Analogs


Substitution of 3-(((2-methylbenzyl)oxy)methyl)piperidine hydrochloride with structurally related piperidine derivatives is not scientifically justifiable without explicit experimental validation. The 3-position (2-methylbenzyl)oxymethyl ether substitution confers distinct physicochemical properties—including a calculated LogP of 2.93 and topological polar surface area (TPSA) of 21.26 Ų —that differ fundamentally from analogs such as 3-((2-methylbenzyl)oxy)piperidine, 3-((2-methylphenyl)methyl)piperidine, or 3-((2-methylbenzyl)oxy)ethylpiperidine . The specific substitution pattern (ether-linked benzyl group with ortho-methyl substitution, attached via oxymethyl spacer at the piperidine 3-position) creates a unique three-dimensional pharmacophore geometry and hydrogen-bonding capacity (two H-bond acceptors, one donor) that cannot be replicated by alternative connectivity isomers or different substitution positions. In structure-activity relationship (SAR) studies of benzylpiperidine derivatives, even minor alterations to the benzyl substitution pattern or linker composition have been shown to produce significant shifts in receptor binding profiles and functional activity . Consequently, procurement decisions based solely on piperidine core similarity without rigorous comparative validation introduce uncontrolled variables that compromise experimental reproducibility and data integrity.

3-(((2-Methylbenzyl)oxy)methyl)piperidine HCl: Specificity Evidence


Structural & Physicochemical Differentiation vs. Isomers & Linker Variants

3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride exhibits a calculated partition coefficient (LogP) of 2.93 and a topological polar surface area (TPSA) of 21.26 Ų . These physicochemical parameters are determined by the precise structural arrangement of the 2-methylbenzyl ether moiety attached via an oxymethyl linker at the piperidine 3-position. This differentiates the compound from the directly ether-linked analog 3-((2-methylbenzyl)oxy)piperidine, which lacks the methylene spacer, and from the carbon-linked analog 3-((2-methylphenyl)methyl)piperidine, which lacks the ether oxygen entirely . The presence of the ether oxygen and methylene spacer modulates both lipophilicity and conformational flexibility relative to these comparators, while the ortho-methyl substitution on the benzyl ring introduces steric constraints not present in unsubstituted benzyl or para-substituted variants [1].

Computational Chemistry Drug Discovery Medicinal Chemistry Physicochemical Property Prediction

Hydrochloride Salt: Aqueous Solubility & Handling Advantages

3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride is supplied as the hydrochloride salt form, which confers aqueous solubility properties distinct from the corresponding free base. The compound is reported to be soluble in water as well as common organic solvents including methanol, ethanol, and chloroform . This salt form provides practical advantages for biological assay preparation where aqueous buffer compatibility is required, and the crystalline hydrochloride solid offers improved long-term stability and ease of handling compared to the free base, which is typically an oil or low-melting solid with different storage requirements .

Formulation Development Biological Assay Salt Selection Aqueous Solubility

Supplier Purity & Batch-to-Batch Reproducibility

Commercially available 3-(((2-methylbenzyl)oxy)methyl)piperidine hydrochloride is supplied with documented purity specifications that vary by vendor: Fluorochem lists ≥95.0% purity (SKU F090809) , while ChemScene and Leyan specify ≥98% purity . These purity levels represent vendor-verified specifications with available Certificates of Analysis (CoA) for batch-specific verification. Procurement from non-validated sources or substitution with in-house synthesized material lacking analytical characterization introduces uncertainty regarding impurities, residual solvents, and exact stoichiometry that can directly impact experimental outcomes in sensitive assays.

Quality Control Reproducibility Procurement Analytical Chemistry

3-(((2-Methylbenzyl)oxy)methyl)piperidine HCl: Research & Industrial Applications


Piperidine Scaffold Derivatization & SAR Exploration

The compound serves as a functionalized piperidine building block for structure-activity relationship (SAR) studies exploring the effects of 3-position benzyl ether substitution on biological target engagement. Its defined substitution pattern—2-methylbenzyl ether attached via oxymethyl linker at the piperidine 3-position—provides a scaffold with predictable physicochemical properties (LogP 2.93, TPSA 21.26 Ų, 4 rotatable bonds) for systematic derivatization . The ortho-methyl substitution on the benzyl ring offers a sterically defined aromatic moiety that can be compared with unsubstituted, para-substituted, or di-substituted analogs in parallel SAR campaigns. The hydrochloride salt form ensures aqueous compatibility for in vitro assays, while the free amine provides a handle for further N-functionalization .

Chemical Probe Development for Receptor & Enzyme Targets

Piperidine-containing compounds with benzyl ether substitution patterns have been investigated as ligands for various receptor classes including NK1, muscarinic, and chemokine receptors . 3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride provides a structurally characterized starting point for the development of chemical probes targeting these or related receptor systems. The combination of the basic piperidine nitrogen (pKa ~10-11, protonated under physiological conditions) with the lipophilic 2-methylbenzyl ether moiety creates a balanced pharmacophore suitable for crossing biological membranes while maintaining aqueous solubility for assay preparation .

Intermediate for Complex Heterocyclic Synthesis

As a functionalized piperidine derivative with a protected amine (as hydrochloride) and an ether-linked benzyl group, this compound serves as a versatile intermediate in multi-step organic synthesis . The piperidine nitrogen can be deprotonated for N-alkylation, N-acylation, or N-sulfonylation reactions, while the benzyl ether moiety can undergo hydrogenolysis to reveal a hydroxymethyl group for further functionalization. The 2-methyl substitution on the benzyl ring provides differential stability during catalytic hydrogenation compared to unsubstituted benzyl ethers. The hydrochloride salt form facilitates purification and handling during synthetic workflows .

Analytical Reference & Quality Control Standard

With defined vendor purity specifications ranging from 95.0% to ≥98% and available Certificates of Analysis , 3-(((2-methylbenzyl)oxy)methyl)piperidine hydrochloride can serve as an analytical reference standard for method development, HPLC calibration, and impurity profiling in pharmaceutical research settings. The compound's well-characterized SMILES (CC1=CC=CC=C1COCC2CCCNC2.[H]Cl), InChI key (WAUGTOPIEONWPT-UHFFFAOYSA-N), and MDL identifier (MFCD11506385) provide unambiguous structural identification for analytical method validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.